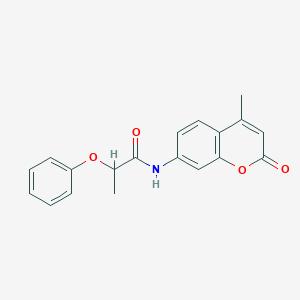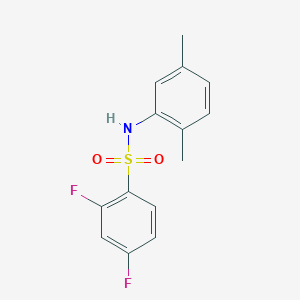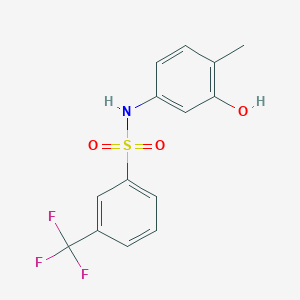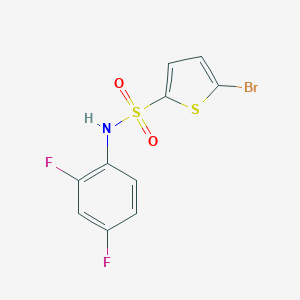![molecular formula C20H12Cl2N2O2 B265943 (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B265943.png)
(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound is also known as quinazoline-2,4-dione derivative and has been found to have several pharmacological properties.
Mecanismo De Acción
The mechanism of action of (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways. This compound has also been found to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
Studies have shown that (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one can modulate various biochemical and physiological processes, such as apoptosis, cell cycle regulation, and angiogenesis. Additionally, this compound has been found to have antioxidant properties, which can help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one in lab experiments is its ability to selectively target specific signaling pathways, which can help researchers better understand the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one. One potential direction is the development of novel derivatives with improved pharmacological properties. Additionally, further research is needed to better understand the potential therapeutic applications of this compound in various diseases, such as cancer and neurodegenerative diseases. Finally, more studies are needed to investigate the potential toxicity of this compound and its derivatives.
Métodos De Síntesis
The synthesis of (6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one involves the reaction of 2,5-dichlorophenol with 2-amino-5-chlorobenzophenone in the presence of sodium hydroxide. The resulting intermediate is then treated with cyclohexane-1,3-dione to obtain the final product.
Aplicaciones Científicas De Investigación
(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. Additionally, this compound has been shown to have potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one |
|---|---|
Fórmula molecular |
C20H12Cl2N2O2 |
Peso molecular |
383.2 g/mol |
Nombre IUPAC |
(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-12-9-10-15(22)18(11-12)26-20-13-5-1-3-7-16(13)23-19(24-20)14-6-2-4-8-17(14)25/h1-11,23H/b19-14+ |
Clave InChI |
DNRQJOBBJWRNKB-XMHGGMMESA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=N/C(=C/3\C=CC=CC3=O)/N2)OC4=C(C=CC(=C4)Cl)Cl |
SMILES |
C1=CC=C2C(=C1)C(=NC(=C3C=CC=CC3=O)N2)OC4=C(C=CC(=C4)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC(=C3C=CC=CC3=O)N2)OC4=C(C=CC(=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)

![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)

![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)





